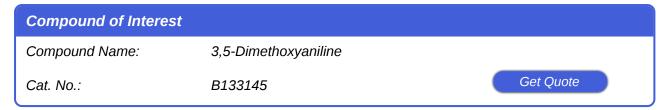


A Technical Guide to 3,5-Dimethoxyaniline: Structure, Isomers, and Synthetic Utility

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For Researchers, Scientists, and Drug Development Professionals

Abstract: **3,5-Dimethoxyaniline** is an electron-rich aromatic amine that serves as a versatile and valuable building block in organic synthesis. Its unique substitution pattern influences its reactivity, making it a key intermediate in the preparation of pharmaceuticals, dyes, and other complex organic molecules. This document provides a detailed overview of the structural and physicochemical properties of **3,5-dimethoxyaniline** and its constitutional isomers, a representative experimental protocol for its derivatization, and a workflow visualization to illustrate its synthetic application.

Core Compound: 3,5-Dimethoxyaniline

3,5-Dimethoxyaniline, also known as 5-aminoresorcinol dimethyl ether, is an organic compound with the chemical formula C₈H₁₁NO₂.[1] The structure consists of an aniline core with two methoxy groups (-OCH₃) positioned at the 3 and 5 positions of the benzene ring. These electron-donating methoxy groups significantly increase the electron density of the aromatic ring, thereby activating it towards electrophilic substitution reactions.[2] This heightened reactivity makes it a crucial intermediate in the synthesis of various target molecules in the pharmaceutical and fine chemical industries.[3][4]

Structural Formula:

• IUPAC Name: 3,5-dimethoxyaniline[1]



- Molecular Formula: C₈H₁₁NO₂[1]
- SMILES: COC1=CC(=CC(=C1)N)OC[1]
- InChl Key: WNRGWPVJGDABME-UHFFFAOYSA-N[1]
- Chemical structure of 3,5-Dimethoxyaniline

Constitutional Isomers of Dimethoxyaniline

The molecular formula C₈H₁₁NO₂ accommodates several constitutional isomers, primarily differing in the substitution pattern of the two methoxy groups on the aniline ring. These isomers, while sharing the same molecular weight, exhibit distinct physical and chemical properties due to variations in intramolecular interactions, steric hindrance, and electronic effects. The primary isomers are:

- 2,3-Dimethoxyaniline
- 2,4-Dimethoxyaniline
- 2,5-Dimethoxyaniline
- 2,6-Dimethoxyaniline
- 3,4-Dimethoxyaniline
- 3,5-Dimethoxyaniline

Comparative Physicochemical Data

The structural differences among the dimethoxyaniline isomers lead to notable variations in their physical properties, such as melting and boiling points. The following table summarizes key quantitative data for these compounds.



Compound Name	CAS Number	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
3,5- Dimethoxyaniline	10272-07-8	153.18	54 - 57[5]	178 (at 20 mmHg)[5]
2,3- Dimethoxyaniline	6299-67-8	153.18	N/A (Liquid at RT)[6]	93 (at 1.4 mmHg)[7]
2,4- Dimethoxyaniline	2735-04-8	153.18	33 - 36[8][9]	75 - 80[8]
2,5- Dimethoxyaniline	102-56-7	153.18	78 - 80[1]	270[10]
2,6- Dimethoxyaniline	2734-70-5	153.18	71 - 74[3][11]	254[11]
3,4- Dimethoxyaniline	6315-89-5	153.18	86 - 90[12]	180 (at 25 mmHg)[12]

Experimental Protocol: Synthesis of Schiff Base Derivatives

This protocol details the synthesis of N-benzylidene-3,5-dimethoxybenzenamine derivatives, demonstrating a common application of **3,5-dimethoxyaniline** in forming imines (Schiff bases). This reaction is fundamental in the synthesis of various biologically active compounds.

Objective: To synthesize a Schiff base via the condensation of **3,5-dimethoxyaniline** with a substituted aromatic aldehyde.

Materials and Reagents:

- 3,5-Dimethoxyaniline
- Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)
- Absolute ethanol



- · Concentrated sulfuric acid
- · Diethyl ether
- Methanol (for recrystallization)

Procedure:

- In a suitable reaction flask, dissolve equimolar concentrations of the selected aldehyde (0.003 mol) and **3,5-dimethoxyaniline** (0.003 mol) in 25 mL of absolute ethanol.
- Stir the resulting mixture at room temperature for 4-6 hours.
- Add 2-3 drops of concentrated sulfuric acid to the mixture to catalyze the condensation reaction.
- Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until completion is observed.
- Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
- Collect the resulting precipitate by filtration.
- Wash the filtered solid with diethyl ether to remove unreacted starting materials and impurities.
- Recrystallize the crude product from methanol to yield the purified Schiff base derivative.

(This protocol is adapted from the general procedure described by Mallesha et al.[9])

Visualization of Synthetic Workflow

The following diagram, generated using DOT language, illustrates the experimental workflow for the synthesis of a Schiff base from **3,5-dimethoxyaniline** and an aldehyde, as described in the protocol above.





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Caption: Workflow for the synthesis of a Schiff base derivative.

Conclusion:

3,5-Dimethoxyaniline is a synthetically important molecule whose properties are defined by the meta-positioning of its two electron-donating methoxy groups. A clear understanding of its physicochemical characteristics, along with those of its structural isomers, is essential for its effective utilization in research and development. The provided synthetic protocol and workflow visualization highlight its practical application as a versatile precursor for more complex molecular architectures, underscoring its relevance in modern organic and medicinal chemistry.

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